molecular formula C12H15FN2O3 B3956251 N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide

Cat. No.: B3956251
M. Wt: 254.26 g/mol
InChI Key: DNGCKAOEMWTIES-UHFFFAOYSA-N
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Description

Context and Significance in Contemporary Chemical Science

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide belongs to the broad class of amide-containing compounds. The amide functional group is of fundamental importance in chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. youtube.com The presence of a fluorinated nitrophenyl ring introduces functionalities that are significant in medicinal chemistry and materials science. The fluorine atom can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, while the nitro group is a strong electron-withdrawing group that can participate in various chemical transformations and may impart specific biological activities.

While direct research on this compound is limited, its constituent parts, the 2-fluoro-5-nitrophenyl moiety and the 2-methylpentanamide (B1217331) group, are found in various compounds of scientific interest. The study of such molecules contributes to the understanding of structure-activity relationships and the development of new synthetic methodologies.

Table 1: Key Structural Features of this compound

FeatureDescriptionPotential Significance
Amide Linkage A carbonyl group bonded to a nitrogen atom.Central to peptide chemistry and found in many pharmaceuticals. Confers specific chemical and physical properties.
Nitrophenyl Group A benzene (B151609) ring substituted with a nitro group.The nitro group is a versatile functional group for further chemical modifications and can be a key pharmacophore.
Fluorine Atom A halogen atom attached to the phenyl ring.Can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
2-Methylpentanoyl Group A branched aliphatic acyl group.The alkyl chain influences the compound's lipophilicity and steric profile.

Overview of Related Amide and Nitrophenyl Compounds in Academic Research

The broader families of amide and nitrophenyl compounds are subjects of extensive academic research. Amides are recognized for their diverse applications, from being the building blocks of life to their use in the synthesis of polymers and pharmaceuticals. solubilityofthings.com The chemical reactivity of amides, including their hydrolysis and reduction, is well-studied. pressbooks.pub

Nitrophenyl compounds, particularly those containing fluorine, are valuable precursors in organic synthesis. nih.gov For instance, 2-fluoro-5-nitroaniline (B1294389) is a known starting material for the synthesis of various heterocyclic compounds. google.comsigmaaldrich.com The nitro group can be readily reduced to an amino group, providing a route to a wide array of substituted anilines which are themselves important intermediates. google.com

Furthermore, fluorinated nitroaromatic compounds are utilized in the development of biologically active molecules. The presence of both a fluorine atom and a nitro group on an aromatic ring can significantly influence the molecule's interaction with biological targets. nih.gov Research into compounds like 2-fluoro-5-nitrobenzoic acid and 2-fluoro-5-nitrophenol (B1323201) highlights their utility as building blocks in the synthesis of fluorescent probes and other functional molecules. ossila.comnih.gov

The synthesis of N-aryl amides is a significant area of research, with various methods developed for the formation of the amide bond. rsc.orgresearchgate.net These methods often involve the coupling of an aniline (B41778) derivative with a carboxylic acid or its activated form. The chemical reactivity of such compounds is an active area of investigation, with studies focusing on transformations of the aromatic ring and the amide group. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-3-4-8(2)12(16)14-11-7-9(15(17)18)5-6-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGCKAOEMWTIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for N 2 Fluoro 5 Nitrophenyl 2 Methylpentanamide

Retrosynthetic Analysis and Key Disconnections for the Amide Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide, the most logical and common disconnection is across the amide bond (C-N bond). This is a standard and highly effective strategy for amide synthesis. acs.org

This primary disconnection breaks the target molecule into two key precursors:

Precursor A: 2-fluoro-5-nitroaniline (B1294389)

Precursor B: 2-methylpentanoic acid or an activated derivative thereof, such as 2-methylpentanoyl chloride.

Development and Optimization of Novel Synthetic Pathways

The development of a synthetic pathway for this compound involves establishing robust methods for the synthesis of its precursors and their subsequent coupling.

The formation of the amide bond is one of the most frequent transformations in organic chemistry. acs.org Several strategies can be employed to couple 2-fluoro-5-nitroaniline with 2-methylpentanoic acid.

Acid Halide Method: A classic and reliable method involves the conversion of 2-methylpentanoic acid into its more reactive acid chloride derivative, 2-methylpentanoyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with 2-fluoro-5-nitroaniline, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This reaction is often exothermic and may require cooling to control the reaction rate.

Coupling Reagents: A wide array of coupling reagents can facilitate the direct condensation of the carboxylic acid and the amine, avoiding the need to isolate an acid chloride. These reagents activate the carboxylic acid to form an active ester or a similar intermediate, which is then susceptible to nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides and uronium salts.

Coupling Agent ClassExample ReagentCommon AdditiveKey Features
CarbodiimideEDC (EDCI)HOBt, HOAtForms a water-soluble urea (B33335) byproduct, simplifying workup compared to DCC.
Uronium SaltHATU- (self-activating)Highly efficient and fast, often leading to high yields and purity. Can be expensive. ucl.ac.uk
Uronium SaltHBTUHOBtA common and effective reagent, though slightly less reactive than HATU.
Phosphonium SaltPyBOP-Useful for sterically hindered couplings and known to suppress racemization.

Novel Catalytic Methods: Recent research has focused on developing catalytic methods for amide bond formation to improve sustainability. researchgate.net For instance, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to mediate direct amidation reactions effectively. nih.gov

The synthesis of the key precursor, 2-fluoro-5-nitroaniline, requires the specific placement of three different substituents on the phenyl ring. A particularly effective method starts with 2,4-dinitrofluorobenzene. This process involves the selective reduction of the nitro group at the 2-position, which is ortho to the fluorine atom. This selective reduction can be achieved in high yield by treating 2,4-dinitrofluorobenzene with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.com

Other general strategies for introducing these functional groups include:

Electrophilic Aromatic Substitution: This could involve the nitration of a fluorinated aromatic compound. However, controlling the regioselectivity to obtain the desired 2-fluoro-5-nitro isomer can be challenging.

Nucleophilic Aromatic Substitution (SNAr): The Balz-Schiemann reaction is a classic method for introducing a single fluorine atom, but it is less practical for multiple substitutions. google.com Modern methods using reagents like NF₄BF₄ can also be used for direct fluorination via electrophilic substitution. dtic.mildtic.mil

The 2-methylpentanoyl moiety of the target molecule contains a chiral center at the C2 position. If an enantiomerically pure form of this compound is desired, a stereoselective synthesis of the 2-methylpentanoic acid precursor is necessary.

Several approaches can be employed:

Malonic Ester Synthesis: This is a versatile method for preparing carboxylic acids. chemicalnote.com To achieve stereoselectivity, a chiral auxiliary can be employed. The synthesis would involve the sequential alkylation of diethyl malonate with propyl bromide and methyl iodide, followed by hydrolysis and decarboxylation. chemicalnote.combrainly.com

Enzymatic Resolution: Racemic 2-methylpentanoic acid or its ester can be resolved using enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the two. tianmingpharm.com

Asymmetric Hydrogenation: An appropriately substituted α,β-unsaturated carboxylic acid precursor can be hydrogenated using a chiral catalyst to produce the desired enantiomer of 2-methylpentanoic acid.

It is also critical that the subsequent amide bond formation step proceeds without causing racemization of the chiral center. Methods like Umpolung Amide Synthesis (UmAS) have been developed specifically to forge N-aryl amide bonds while conserving enantiopurity. nih.gov

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing the reaction conditions for the amide coupling step is critical to maximize yield and purity while minimizing reaction time and side product formation. Key parameters that are typically screened include the solvent, temperature, and stoichiometry of reagents. researchgate.net

The choice of solvent is crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM) being commonly used due to their ability to dissolve reactants effectively. ucl.ac.ukresearchgate.net The optimal temperature can range from 0 °C for highly reactive systems (e.g., acyl chlorides) to elevated temperatures (e.g., 80 °C) for direct amidation methods. nih.gov

ParameterVariable ScreenedPotential Impact on ReactionTypical Range/Condition
SolventPolarity, aprotic vs. proticAffects solubility of reactants and reaction rate.THF, DCM, MeCN, DMF researchgate.netresearchgate.net
TemperatureReaction rate, side reactionsHigher temperatures increase rate but can lead to decomposition or side products.0 °C to 80 °C nih.gov
Coupling AgentReactivity, byproductDetermines activation efficiency and ease of purification.1.0 - 1.5 equivalents
BaseType, strengthNeutralizes acid byproducts and can influence reaction rate.1.0 - 2.0 equivalents (e.g., DIPEA, Et₃N)
Reaction TimeConversion, product degradationMonitored to ensure complete conversion without forming degradation products.1 - 24 hours

A solid-phase workup using scavenger resins can be an effective alternative to traditional aqueous workups, simplifying purification and potentially improving yields. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of amides is an area of increasing importance, aimed at reducing waste and environmental impact. researchgate.netnih.gov

Atom Economy: Traditional amide synthesis using stoichiometric coupling reagents suffers from poor atom economy, as large amounts of byproducts are generated. ucl.ac.uk Catalytic methods significantly improve atom economy by using small amounts of a catalyst that can be recycled.

Use of Safer Solvents: Many common solvents for amidation, such as DMF and NMP, have reprotoxicity concerns. ucl.ac.uk Green chemistry encourages the use of safer alternatives like cyclopentyl methyl ether (CPME) or even solvent-free reaction conditions. nih.govresearchgate.net

Catalysis over Stoichiometric Reagents: The development of catalytic methods is a cornerstone of green amide synthesis. Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable route, operating under mild conditions without additives and generating minimal waste. nih.govnih.gov

Energy Efficiency: Alternative energy sources can make the synthesis more efficient. Electrochemical methods, for example, represent a greener route to amide synthesis by using electricity to drive the reaction. rsc.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.

Advanced Structural Characterization and Elucidation of N 2 Fluoro 5 Nitrophenyl 2 Methylpentanamide

High-Resolution Spectroscopic Techniques for Definitive Structure Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution and connectivity. These techniques provide detailed information about the electronic and vibrational states of molecules, as well as the magnetic environments of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural assignment.

¹H NMR Spectroscopy would be expected to reveal the number of different proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. For N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide, distinct signals would be anticipated for the protons on the aromatic ring, the amide N-H proton, and the protons of the 2-methylpentyl group. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbonyl carbon of the amide group would appear at a characteristic downfield shift.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 9.0110 - 150
Amide NH8.0 - 10.0-
Carbonyl C=O-170 - 175
CH (pentanamide)2.0 - 2.540 - 50
CH₂ (pentanamide)1.2 - 1.820 - 40
CH₃ (pentanamide)0.8 - 1.210 - 20

Note: This table is predictive and based on general chemical shift ranges and data from analogous structures.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, key vibrational bands would be expected for the N-H bond, the C=O bond of the amide, the aromatic C-H and C=C bonds, and the nitro group (NO₂). The C-F bond also has a characteristic absorption in the fingerprint region.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide)1650 - 1690
C=C Stretch (Aromatic)1450 - 1600
N-O Stretch (Nitro)1500 - 1550 (asymmetric), 1300 - 1350 (symmetric)
C-F Stretch1000 - 1400

Note: This table is predictive and based on standard IR correlation tables.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, thus confirming its molecular formula. researchgate.netmdpi.com The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula. Characteristic fragmentation patterns would likely involve cleavage of the amide bond and loss of the nitro group.

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)

The 2-methylpentanamide (B1217331) moiety of this compound contains a chiral center at the second carbon of the pentyl chain. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for studying and characterizing chiral molecules. If the synthesized compound is a racemic mixture, these techniques can be used to monitor the progress of chiral resolution. If an enantiomerically pure form is obtained, its chiroptical properties can provide information about its absolute configuration.

Structure Activity Relationship Sar Studies of N 2 Fluoro 5 Nitrophenyl 2 Methylpentanamide Derivatives

Design and Synthesis of Analogous Compounds for SAR Exploration

The foundation of any SAR study is the strategic design and efficient synthesis of a library of analogs. For N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide, this involves modifications at three primary locations: the phenyl ring, the amide linker, and the alkyl side chain.

The synthesis of these derivatives typically involves standard amide bond formation reactions. pulsus.com A common and effective method is the coupling of a substituted aniline (B41778) (e.g., 2-fluoro-5-nitroaniline (B1294389) derivatives) with a carboxylic acid (e.g., 2-methylpentanoic acid derivatives) using a coupling reagent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) are frequently employed to facilitate this reaction. ajchem-a.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with the aniline. researchgate.net

A hypothetical library of analogs for a comprehensive SAR study would include:

Phenyl Ring Analogs: Varying the position and nature of substituents on the phenyl ring. This includes shifting the fluoro and nitro groups or replacing them with other electron-withdrawing or electron-donating groups.

Alkyl Chain Analogs: Modifying the length and branching of the pentanamide (B147674) side chain to probe the steric and lipophilic requirements of the binding site.

Amide Linker Analogs: Introducing conformational constraints or altering the electronic properties of the amide bond, although this is often more synthetically challenging.

These synthetic strategies allow for the systematic exploration of the chemical space around the lead compound to build a robust SAR model.

Positional and Substituent Effects on Biological Activity

The specific placement and electronic nature of substituents on both the aromatic ring and the aliphatic chain can dramatically alter the biological activity of the parent compound.

Aromatic Ring Substitutions: The 2-fluoro-5-nitrophenyl moiety is a key area for modification.

Fluorine Substitution: The fluorine atom at the ortho-position is significant. Due to its high electronegativity and small size, fluorine can influence the molecule's conformation, pKa of the amide proton, and metabolic stability. bohrium.comtandfonline.com It can also engage in hydrogen bonding or other electronic interactions with a biological target. nih.govresearchgate.net Shifting the fluorine to the meta- or para-positions would help determine the importance of its placement relative to the amide linker. Replacing it with other halogens (Cl, Br) or a methyl group would clarify the role of size and electronegativity.

Nitro Group Substitution: The nitro group at the meta-position is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly impacts the electronic properties of the phenyl ring. The necessity of the nitro group for activity can be probed by replacing it with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3), or with electron-donating groups like amino (-NH2) or methoxy (B1213986) (-OCH3). The trifluoromethyl group is often considered a suitable bioisostere for a nitro group, potentially offering improved metabolic stability and potency. nih.govacs.orgnih.gov

Alkyl Chain Modifications: The 2-methylpentanamide (B1217331) portion contributes to the compound's lipophilicity and steric profile.

Chain Length: Varying the length of the alkyl chain (e.g., from butyramide (B146194) to hexanamide) would assess the size of the binding pocket.

Branching: The methyl group at the C2 position is a key feature. Removing it (valeramide) or moving it to other positions (3-methyl or 4-methylpentanamide) would reveal the importance of this specific branching for activity. Replacing the methyl with larger alkyl groups (e.g., ethyl) would probe for steric hindrance. nih.gov

The following interactive table presents hypothetical data for a series of analogs to illustrate potential SAR trends.

Compound IDPhenyl Ring SubstitutionAlkyl ChainHypothetical IC₅₀ (µM)
Parent 2-Fluoro, 5-Nitro2-Methylpentanamide5.0
1a 2-Fluoro, 5-Amino2-Methylpentanamide>100
1b 2-Fluoro, 5-Cyano2-Methylpentanamide8.2
1c 2-Fluoro, 5-Trifluoromethyl2-Methylpentanamide3.5
2a 3-Fluoro, 5-Nitro2-Methylpentanamide25.6
2b 4-Fluoro, 5-Nitro2-Methylpentanamide40.1
3a 2-Chloro, 5-Nitro2-Methylpentanamide6.5
4a 2-Fluoro, 5-NitroPentanamide15.0
4b 2-Fluoro, 5-Nitro2-Ethylpentanamide55.0
4c 2-Fluoro, 5-NitroHexanamide30.0

This data is illustrative and not based on experimental results.

Conformational Analysis and its Impact on Activity

The three-dimensional shape of a molecule is critical for its interaction with a biological target. For N-aryl amides, a key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the amide bond. nih.gov

Substituents on the phenyl ring, especially at the ortho-position, can significantly influence this preferred conformation. In the parent compound, the ortho-fluoro atom likely imposes a steric clash that restricts the free rotation around the C(aryl)-N(amide) bond, favoring a non-planar conformation. nih.gov This specific, rigidified conformation might be the "bioactive conformation" required for optimal binding to a receptor or enzyme active site.

Computational modeling, using methods like molecular mechanics and ab initio calculations, can predict the lowest energy conformers. researchgate.net These theoretical models can be validated experimentally using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Understanding the preferred conformation is essential, as molecules that are pre-organized into the bioactive shape often exhibit higher affinity and potency because less energy is lost upon binding.

Stereochemical Contributions to SAR

The presence of a chiral center at the C2 position of the 2-methylpentanamide moiety means that this compound exists as a pair of enantiomers: (R)- and (S)-N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide.

Biological systems, being chiral themselves, often interact differently with each enantiomer of a chiral drug. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). This stereoselectivity arises from the fact that only one enantiomer can achieve a precise three-point attachment or optimal fit with the chiral binding site of a protein.

Therefore, it is crucial to synthesize and test each enantiomer separately. The synthesis of enantiomerically pure compounds can be achieved through asymmetric synthesis or by separation of the racemic mixture using chiral chromatography. Comparing the biological activities of the (R)- and (S)-enantiomers provides critical information about the topology of the binding site. nih.gov

The following table illustrates a hypothetical case of stereoselectivity.

Compound IDStereochemistryHypothetical IC₅₀ (µM)
Parent Racemic (R/S)5.0
5a (R)-enantiomer1.2
5b (S)-enantiomer98.5

This data is illustrative and not based on experimental results.

In this hypothetical example, the (R)-enantiomer is significantly more active, suggesting that the spatial arrangement of the methyl group is critical for a productive interaction with the biological target.

Computational Chemistry and Molecular Modeling Investigations of N 2 Fluoro 5 Nitrophenyl 2 Methylpentanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. researchgate.net These methods are used to predict molecular geometry, orbital energies, and the distribution of electron density, which in turn determine the molecule's reactivity and physical properties.

For N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. researchgate.net For example, in studies of related fluoroaniline isomers, the HOMO-LUMO energy gap was calculated to be around 3.8-3.9 eV, providing a measure of their electronic stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is vital for predicting sites of intermolecular interactions, such as hydrogen bonding.

Calculate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which serve as a valuable tool for confirming the experimentally determined structure of the compound. nih.gov

Table 1: Representative Quantum Chemical Data (Illustrative) This table illustrates the type of data generated from quantum chemical calculations. Values are hypothetical for this compound.

ParameterPredicted Value (DFT/B3LYP)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.4 eVRelates to chemical stability and reactivity
Dipole Moment4.8 DMeasures overall polarity of the molecule

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity, typically expressed in kcal/mol.

For this compound, a docking study would involve:

Selection of a Target Protein: Based on the structural similarity to known inhibitors or hypothetical targets, a relevant protein would be chosen. For instance, related nitroaromatic compounds have been docked against enzymes like inducible Nitric Oxide Synthase (iNOS). researchgate.net

Prediction of Binding Mode: Docking simulations would reveal the most likely binding pose of the compound within the protein's active site.

Analysis of Interactions: The simulation identifies key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov For example, the nitro group could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic or stacking interactions.

Table 2: Illustrative Molecular Docking Results This table shows a hypothetical docking analysis of this compound against potential protein targets.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Protein Kinase A-7.8Lys72, Glu170Hydrogen Bond, Hydrophobic
Cyclooxygenase-2-8.2Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
Aldose Reductase-7.5Trp111, His110Hydrophobic, Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

An MD simulation for the this compound-protein complex would:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., 100 nanoseconds), researchers can assess the stability of the complex. A low and stable RMSD value suggests a stable binding mode.

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit". mdpi.com

Calculate Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

To build a QSAR model involving this compound, a series of analogues would be required. The process involves:

Data Set Preparation: A set of molecules with varying structural modifications and their corresponding experimentally measured biological activities is collected.

Descriptor Calculation: Molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that links the descriptors to the activity. A study on protoporphyrinogen oxidase inhibitors successfully used a 3D-QSAR method (CoMFA) to explain the relationship between substituent effects and inhibitory activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of other related scaffolds and guide the synthesis of more potent compounds.

Preclinical Pharmacokinetic and Metabolism Studies of N 2 Fluoro 5 Nitrophenyl 2 Methylpentanamide

In Vitro and In Vivo Clearance Predictions in Preclinical Models:This requires data from in vitro assays extrapolated to predict how quickly the compound would be cleared from the body in animal models, and ideally, a comparison with actual in vivo experimental results.

Without access to proprietary research data from a pharmaceutical or academic institution that may have synthesized and studied this compound, any attempt to provide information on these topics would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of a thorough and informative article focusing solely on the preclinical pharmacokinetics and metabolism of N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide is not possible.

Analytical Method Development and Validation for N 2 Fluoro 5 Nitrophenyl 2 Methylpentanamide

Spectrophotometric Methods for Compound Analysis

It is recommended to consult specialized chemical research databases, such as SciFinder or Reaxys, or to contact a contract research organization (CRO) specializing in analytical chemistry for information on this specific compound. Such resources may contain proprietary or more obscure data that is not accessible through general public searches.

Future Research Directions and Translational Perspectives for N 2 Fluoro 5 Nitrophenyl 2 Methylpentanamide

Emerging Research Areas and Unexplored Facets of the Compound Class

The N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide molecule belongs to the broader class of N-aryl amides, which are pivotal structures in numerous approved drugs and clinical candidates. The future exploration of this compound class, and specifically of this compound, can be strategically directed toward several promising areas.

Targeted Therapy and Unexplored Biological Targets:

The N-aryl amide scaffold is a versatile pharmacophore known to interact with a wide range of biological targets. Future research should focus on screening this compound against diverse panels of kinases, proteases, and metabolic enzymes, many of which are implicated in oncology, inflammation, and infectious diseases. The presence of the nitro group, a known feature in some antimicrobial and antiparasitic drugs, suggests that an unexplored facet of this compound could be its potential as an anti-infective agent. For instance, certain nitro-containing compounds have shown activity against Mycobacterium tuberculosis and other challenging pathogens.

The fluoro-substituted nitrophenyl ring is another key feature. Organofluorine compounds are prevalent in pharmaceuticals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. nih.govembopress.org An emerging area of research is the exploration of fluorinated compounds as modulators of protein-protein interactions, which are often considered challenging drug targets. The specific substitution pattern of this compound could offer unique binding modalities that have yet to be explored.

Organofluorine Chemistry in Chemical Biology:

The application of organofluorine compounds in chemical biology is a rapidly expanding field. The fluorine atom can serve as a sensitive probe for NMR studies, enabling detailed investigations of drug-target interactions and conformational changes in biomolecules. Future research could involve the synthesis of ¹⁹F-labeled this compound to facilitate such studies, providing invaluable insights into its mechanism of action at a molecular level.

Integration of Advanced Omics Technologies in Mechanistic Research

To fully elucidate the therapeutic potential and mechanism of action of this compound, the integration of advanced "omics" technologies is paramount. These high-throughput approaches can provide a comprehensive understanding of the cellular responses to the compound, paving the way for biomarker discovery and personalized medicine.

Proteomics for Target Identification and Validation:

Proteomics offers a powerful platform for identifying the direct and indirect protein targets of a small molecule. nih.govyoutube.com Future studies could employ chemical proteomics approaches, where a modified version of this compound is used as a "bait" to capture its interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel targets and pathways modulated by the compound. Furthermore, quantitative proteomics can be used to profile changes in protein expression and post-translational modifications in response to treatment, offering a global view of its cellular effects. youtube.com

Metabolomics for Understanding Metabolic Fate and Pharmacodynamics:

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide critical information about the metabolic fate of this compound and its impact on cellular metabolism. mdpi.commetabolomix.com The metabolism of nitroaromatic compounds can be complex and is a crucial determinant of both their efficacy and potential toxicity. nih.govnih.gov Metabolomic profiling of cells or animal models treated with the compound can identify its metabolites and reveal perturbations in key metabolic pathways, such as energy metabolism, amino acid metabolism, and lipid metabolism. nih.govmdpi.com This information is vital for understanding its pharmacodynamic effects and for identifying potential biomarkers of response or toxicity.

Genomic Profiling of Cellular Responses:

Genomic profiling techniques, such as transcriptomics (RNA-seq), can be utilized to assess the global changes in gene expression induced by this compound. This can help to identify the signaling pathways and cellular processes that are modulated by the compound and can provide clues about its mechanism of action. By correlating gene expression changes with the compound's phenotypic effects, it is possible to build comprehensive models of its biological activity.

Omics TechnologyApplication in Research of this compoundPotential Insights
Proteomics Target identification using chemical probes; Quantitative analysis of protein expression and post-translational modifications.Discovery of novel biological targets; Elucidation of signaling pathways affected by the compound.
Metabolomics Profiling of compound metabolites; Analysis of global metabolic changes in response to treatment.Understanding of pharmacokinetic and pharmacodynamic properties; Identification of biomarkers of efficacy and toxicity.
Genomics Transcriptomic analysis (RNA-seq) of treated cells or tissues.Identification of modulated gene networks and cellular pathways; Mechanistic insights into the compound's mode of action.

Methodological Advancements in Amide Chemistry and Biological Evaluation

The successful translation of this compound from a laboratory curiosity to a clinical candidate will depend on robust and efficient synthetic methodologies and sophisticated biological evaluation platforms.

Advancements in Amide Synthesis:

While traditional amide bond formation methods are well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. Recent advancements in catalysis, such as the use of novel coupling reagents and metal-catalyzed cross-coupling reactions, could be applied to optimize the synthesis of this compound and its analogs. nih.gov The development of flow chemistry processes for amide synthesis could also enable a more scalable and automated production, which is crucial for further preclinical and clinical development.

High-Throughput Screening and Biological Evaluation:

The initial biological characterization of this compound will likely involve high-throughput screening (HTS) against a variety of disease-relevant targets. nih.govjocpr.com Advances in HTS technologies, including miniaturization, automation, and the use of more physiologically relevant assay systems (e.g., 3D cell cultures and organoids), will be instrumental in efficiently exploring the compound's therapeutic potential. jocpr.com

Novel biological evaluation assays are continuously being developed to provide more detailed and accurate assessments of a compound's activity. For instance, cell-based assays that measure target engagement in a physiological context can provide more meaningful data than traditional biochemical assays. Furthermore, the use of advanced imaging techniques can allow for the real-time visualization of the compound's effects on cellular processes.

Methodological AdvancementRelevance to this compoundImpact on Translational Potential
Novel Synthetic Methods Efficient and scalable synthesis of the parent compound and analog libraries for structure-activity relationship (SAR) studies.Facilitates medicinal chemistry optimization and enables large-scale production for advanced studies.
High-Throughput Screening (HTS) Rapidly screen for biological activity against a wide array of targets and in various disease models.Accelerates the identification of primary therapeutic indications and potential off-target effects.
Advanced Biological Assays In-depth characterization of the compound's mechanism of action, target engagement, and cellular effects in physiologically relevant models.Provides a more accurate prediction of in vivo efficacy and potential liabilities, de-risking clinical development.

Q & A

How can researchers optimize the synthesis of N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide to improve yield and purity?

Answer:
The synthesis typically involves acylation of 2-fluoro-5-nitroaniline with 2-methylpentanoyl chloride under basic conditions (e.g., pyridine or triethylamine). Key optimization strategies include:

  • Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity .
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., nitro group reduction).
  • Purification : Employ silica gel column chromatography (e.g., 20% EtOAc/hexanes) for high-purity isolation, achieving yields up to 73% in analogous syntheses .
  • Coupling agents : Carbodiimides (e.g., DCC) can enhance amide bond formation efficiency .

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the aromatic ring (δ 7.5–8.5 ppm), methyl groups (δ 1.0–1.5 ppm), and amide NH (δ 8.0–8.5 ppm).
    • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and quaternary carbons adjacent to nitro/fluoro groups .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 295.3) and fragmentation patterns .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Does this compound exhibit tautomerism or conformational stability in the solid state?

Answer:
While direct data is limited, structurally similar compounds (e.g., N-(2-fluoro-5-nitrophenyl) derivatives) show planarity and intramolecular hydrogen bonding between the amide NH and nitro/fluoro groups, stabilizing specific tautomers. Single-crystal XRD is recommended to confirm tautomeric forms and intermolecular interactions .

What are the key chemical reactions involving the nitro and fluoro substituents in this compound?

Answer:

  • Nitro Group :
    • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering bioactivity .
    • Nucleophilic Aromatic Substitution : Reactive under basic conditions (e.g., with amines or thiols) .
  • Fluoro Group :
    • Electrophilic Substitution : Resistance to displacement due to electron-withdrawing nitro group .
    • ¹⁸F Radiolabeling : Potential for PET tracer development, leveraging fluorine’s isotopic properties .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition : Screen against targets like kynurenine 3-hydroxylase (KYN 3-OH) using fluorometric assays, referencing structurally related inhibitors (e.g., IC₅₀ values for nitroaryl sulfonamides) .
  • Antimicrobial Testing : Broth microdilution assays against Bacillus subtilis or Staphylococcus aureus, given nitroaryl compounds’ historical activity .
  • Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential .

How can computational methods predict the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (FMO), revealing electron-deficient nitro groups as reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding for pharmacokinetic predictions .
  • Vibrational Analysis : Compare computed IR spectra with experimental data to validate tautomeric states .

What insights can crystallography provide about the molecular conformation of this compound?

Answer:
Single-crystal XRD can:

  • Confirm planarity of the nitrophenyl-acetamide backbone.
  • Identify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilizing crystal packing .
  • Resolve conformational flexibility of the 2-methylpentanamide chain .

How can researchers assess the metabolic stability of this compound?

Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes to measure degradation half-life (t₁/₂).
  • Cytochrome P450 Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorogenic substrates .
  • Plasma Stability Tests : Monitor compound integrity in plasma at 37°C over 24 hours .

How to design analogs to explore structure-activity relationships (SAR) for this compound?

Answer:

  • Core Modifications : Replace 2-methylpentanamide with bulkier aliphatic chains (e.g., cyclohexyl) to study steric effects .
  • Substituent Variations : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to modulate electronic properties .
  • Bioisosteric Replacements : Swap nitro with cyano or sulfonamide groups to retain electron-withdrawing effects .

What methodologies evaluate the toxicity profile of this compound in early research?

Answer:

  • Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .
  • hERG Binding Assay : Screen for cardiac toxicity via patch-clamp electrophysiology .
  • Acute Toxicity : OECD Guideline 423 for rodent studies to determine LD₅₀ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.